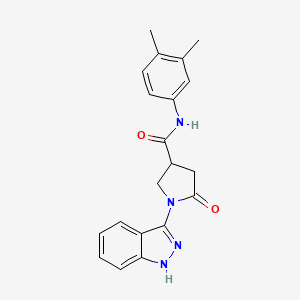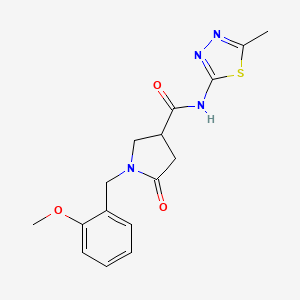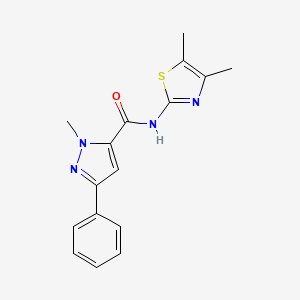![molecular formula C17H18N4O4S B11009686 2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11009686.png)
2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. It belongs to the class of heterocyclic compounds and contains several functional groups
Name: 2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Thiadiazole Formation: Start by synthesizing the 1,3,4-thiadiazole ring system. This can be achieved through cyclization reactions using appropriate reagents.
Alkylation: Introduce the butan-2-yl group (isobutyl) at a suitable position on the thiadiazole ring.
Methoxymethylation: Attach the methoxymethyl group to the thiadiazole ring.
Isoindole Formation: Construct the isoindole ring system.
Amide Formation: Finally, form the carboxamide group.
Industrial Production: Industrial-scale production methods likely involve optimized synthetic routes, purification, and isolation. Collaboration with pharmaceutical or chemical companies would be necessary for detailed information.
Chemical Reactions Analysis
This compound may undergo various reactions:
Oxidation: Oxidative transformations of the thiadiazole or isoindole moieties.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Substitution reactions at specific positions. Common reagents and conditions would depend on the specific reaction.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Chemical Biology: Study its interactions with biological macromolecules.
Materials Science: Explore its use in organic electronics or sensors.
Mechanism of Action
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Research studies would provide insights into how it exerts its effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare this compound with related heterocyclic structures. Highlight its unique features and explore its distinct properties.
Properties
Molecular Formula |
C17H18N4O4S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-butan-2-yl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O4S/c1-4-9(2)21-15(23)11-6-5-10(7-12(11)16(21)24)14(22)18-17-20-19-13(26-17)8-25-3/h5-7,9H,4,8H2,1-3H3,(H,18,20,22) |
InChI Key |
LIMKFTCZKKRACG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11009604.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11009609.png)
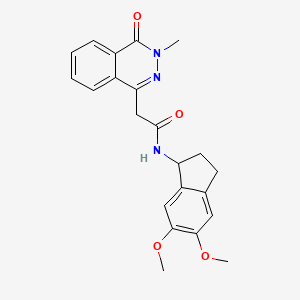
![1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11009623.png)
![N-[(2S)-1-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-oxopropan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11009628.png)
![N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11009636.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11009637.png)
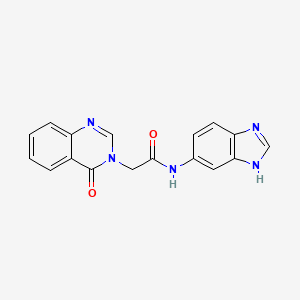
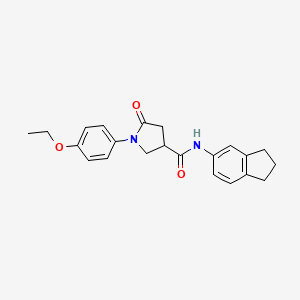
![trans-4-[({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11009660.png)
![N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide](/img/structure/B11009662.png)
